molecular formula C9H10OS B108920 4'-(Methylthio)acetophenone CAS No. 1778-09-2

4'-(Methylthio)acetophenone

Cat. No.: B108920
CAS No.: 1778-09-2
M. Wt: 166.24 g/mol
InChI Key: JECUZQLBQKNEMW-UHFFFAOYSA-N
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Description

4’-(Methylthio)acetophenone is an organic compound with the molecular formula C9H10OS. It is a sulfur-containing aromatic ketone, characterized by a methylthio group attached to the para position of the acetophenone structure. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds .

Scientific Research Applications

4’-(Methylthio)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

4’-(Methylthio)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

4’-(Methylthio)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of 4’-(Methylthio)acetophenone can yield the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methylthio group.

Comparison with Similar Compounds

  • 4’-Methylacetophenone
  • 4’-Methoxyacetophenone
  • 4’-Chloroacetophenone

4’-(Methylthio)acetophenone stands out due to its sulfur-containing structure, which imparts unique reactivity and makes it valuable in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZQLBQKNEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075129
Record name 4'-(Methylmercapto)acetophenone
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1778-09-2
Record name 1-[4-(Methylthio)phenyl]ethanone
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Record name 1-(4-(Methylthio)phenyl)ethan-1-one
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Record name 4'-(Methylmercapto)acetophenone
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Record name 1-[4-(methylthio)phenyl]ethan-1-one
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Record name 1-(4-(Methylthio)phenyl)ethanone
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Synthesis routes and methods I

Procedure details

123 g (0.92 mol) of AlCl3 are added with a spatula to a mixture of 100 g (0.8 mol) of thioanisole, 750 ml of CH2Cl2 and 63 ml (0.9 mol) of acetyl chloride, cooled to 0° C. beforehand, said addition being carried out so that the temperature does not exceed 10° C. The mixture is stirred for 1 h at room temperature, heated for 1 h at 40° C. and then poured into 800 ml of an ice/water mixture. The resulting mixture is separated and extracted with CH2Cl2. The organic phases are combined, washed with water and then dried over MgSO4 and concentrated to give 117.1 g of 4-(methylthio)acetophenone.
Name
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis of bromoketone 2 begins with the Friedel-Crafts reaction between thioanisole and acetyl chloride, to give 4-(methylthio)acetophenone 3 herein referred to as ketosulfide 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl chloride (8.2 g, 0.105 mol) is added to a suspension of AlCl3 (16 g, 0.12 mol) in dichloroethane (50 ml) cooled to 0° C.; the mixture is stirred for 15 min and a solution of thioanisole (12.4 g, 0.1 mol) in dichloroethane (20 ml) is then added dropwise; the temperature is kept below 20° C. by cooling (30 min). The mixture is stirred for a further 1 h and allowed to stand at RT overnight. The Lewis acid complex is decomposed by addition of ice water (100 ml) with cooling, the organic phase is separated in a separating funnel, and the aqueous phase is extracted a further 2 times with dichloroethane (100 ml). The combined extracts are dried over Na2SO4 sicc. and concentrated to ¼ of the starting volume. The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml): 12 g of light red (brick-red) substance result.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (50 g, 340 mmol) in THF (2 L) at −78° C., was added methyllithium (282 ml, 1.4 M in diethyl ether, 390 mmol) over a period of ten minutes. The solution was stirred at −78° C. For one hour and then the dry ice bath was removed. After five hours, 100 ml of water followed by 200 ml of 3N HCl were added to the reaction mixture and it was stirred overnight. Concentration in vacuo gave a residue which was partitioned between ethyl acetate aid water. The water layer was extracted with three portions of ethyl acetate and the combined ethyl acetate layers were dried (MgSO4). Concentration in vacuo gave 58 g of crude 4-(methylthio)acetophenone as a yellow solid:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 4'-(Methylthio)acetophenone?

A1: One of the primary methods for synthesizing this compound is through the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [, ]. This reaction typically employs carbon disulfide (CS2) as a solvent []. Another approach involves a two-step process: first, reacting thioanisole with acetyl chloride to produce 4'-(Methylthio) acetophenone, followed by a Willgerodt-Kindler reaction with morpholine and sulfur to yield the thioacetmorpholide. Subsequent hydrolysis of the thioacetmorpholide then produces 4'-(Methylthio)benzeneacetic acid [].

Q2: Has this compound been used in the development of any catalysts?

A2: While this compound itself is not a catalyst, it serves as a key starting material in synthesizing chiral oxazolidine-fused N-heterocyclic carbene (NHC) ligands []. These ligands, when complexed with rhodium or iridium, demonstrate catalytic activity in the asymmetric transfer hydrogenation of ketones [].

Q3: What are the limitations of using this compound-derived catalysts in asymmetric transfer hydrogenation reactions?

A3: Although rhodium and iridium complexes incorporating chiral NHC ligands derived from this compound exhibit catalytic activity in asymmetric transfer hydrogenation of acetophenone derivatives, they currently yield products with low enantioselectivities []. This suggests further research is needed to optimize the ligand structure or reaction conditions to achieve higher enantiomeric excesses.

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